Product packaging for 5-Nitrobenzo[d]thiazol-2(3H)-one(Cat. No.:CAS No. 62386-22-5)

5-Nitrobenzo[d]thiazol-2(3H)-one

Cat. No.: B1582735
CAS No.: 62386-22-5
M. Wt: 196.19 g/mol
InChI Key: GLRHCXKQSXFQHY-UHFFFAOYSA-N
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Description

5-Nitrobenzo[d]thiazol-2(3H)-one (CAS 62386-22-5) is a high-purity chemical compound serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This benzothiazole derivative features a nitro substituent, making it a valuable precursor for the design and synthesis of novel bioactive molecules. Its primary research value lies in its role as a key pharmacophore in the development of potential anti-cancer agents , particularly those targeting the epidermal growth factor receptor (EGFR) . Recent scientific studies highlight the application of the benzo[d]thiazole scaffold in creating molecular hybrids, such as benzo[d]thiazole–1,2,3-triazole hybrids , which are investigated as promising EGFR-dependent signaling inhibitors against breast cancer . These hybrids are designed to mimic the mode of action of clinical EGFR inhibitors like erlotinib, leveraging the planar, electron-rich structure of the benzothiazole core for potential π–π stacking and hydrogen bonding with biological targets . Researchers utilize this compound to build complex molecules that are subsequently screened for in vitro cytotoxicity against various human cancer cell lines and for their ability to inhibit key enzymes in oncogenic pathways . Product Specifications: • CAS Number: 62386-22-5 • Molecular Formula: C 7 H 4 N 2 O 3 S • Molecular Weight: 196.18 g/mol • Storage: Sealed in dry, 2-8°C This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O3S B1582735 5-Nitrobenzo[d]thiazol-2(3H)-one CAS No. 62386-22-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-7-8-5-3-4(9(11)12)1-2-6(5)13-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRHCXKQSXFQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342157
Record name 5-Nitrobenzo[d]thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62386-22-5
Record name 5-Nitrobenzo[d]thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2,3-dihydro-1,3-benzothiazol-2-one
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Synthetic Methodologies for 5 Nitrobenzo D Thiazol 2 3h One and Its Analogues

Precursor Synthesis and Advanced Starting Materials for 5-Nitrobenzo[d]thiazol-2(3H)-one Production

The synthesis of this compound is contingent on the availability of advanced, appropriately functionalized precursors. Key starting materials include substituted anilines and phenols, such as 2-amino-4-nitrophenol (B125904) and 2-chloro-5-nitroaniline (B146338).

One fundamental precursor, 2-amino-4-nitrophenol , can be synthesized via the partial reduction of 2,4-dinitrophenol (B41442). orgsyn.orggoogle.com A common method involves the use of sodium sulfide (B99878) in an aqueous solution. In a typical procedure, 2,4-dinitrophenol is treated with sodium sulfide in the presence of ammonium (B1175870) chloride and aqueous ammonia (B1221849). orgsyn.org The reaction temperature is carefully controlled, and after the reduction is complete, the product is isolated by acidification. orgsyn.org An alternative approach utilizes hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst system composed of ferric chloride hexahydrate and activated carbon to reduce 2,4-dinitrophenol. patsnap.comgoogle.com This method is highlighted for its mild conditions and high yield. patsnap.comgoogle.com The synthesis can also start from 2,4-dinitrochlorobenzene, which is first hydrolyzed to 2,4-dinitrophenol before the reduction step. patsnap.comgoogle.com

Another crucial starting material is 2-chloro-5-nitroaniline . Its synthesis can be achieved through the amination of 2,4-dichloronitrobenzene (B57281) with liquid ammonia in an autoclave. google.com Alternatively, it can be prepared from 3-chloroaniline (B41212) by a sequence of acylation with formic acid, followed by nitration using a mixture of nitric acid and acetic anhydride, and subsequent hydrolysis. patsnap.com

The most direct precursor to the target heterocycle is 2-amino-4-nitrothiophenol . While specific procedures for this exact compound are not extensively detailed, general methods for analogous compounds can be applied. The synthesis of thiophenols often starts from corresponding chloro-nitro-aromatics. For instance, 4-nitrothiophenol (B108094) can be prepared from 4-fluoronitrobenzene by reaction with sodium sulfide in DMF, followed by acidification. chemicalbook.com A more relevant general route to aminothiophenols involves the reaction of 2-chloronitrobenzene with sodium disulfide to form a di-(2-nitrophenyl)-disulphide intermediate, which is subsequently reduced to 2-aminothiophenol. echemi.com Adapting this two-step process to a 2-chloro-5-nitroaniline or a related substrate would be a logical pathway to obtain 2-amino-4-nitrothiophenol.

PrecursorStarting Material(s)Key Reagents/ConditionsYieldReference(s)
2-Amino-4-nitrophenol 2,4-DinitrophenolSodium sulfide, NH₄Cl, aq. NH₃64–67% orgsyn.org
2-Amino-4-nitrophenol 2,4-Dinitrochlorobenzene1. NaOH (hydrolysis) 2. Hydrazine hydrate, FeCl₃·6H₂O, Activated CarbonHigh patsnap.comgoogle.com
2-Chloro-5-nitroaniline m-Dichlorobenzene1. HNO₃, H₂SO₄ 2. Liquid NH₃, Autoclave91.2% google.com
4-Nitrothiophenol 4-Fluoronitrobenzene1. Na₂S, DMF 2. HCl, Zn75% chemicalbook.com

Direct Synthetic Routes to the this compound Core Structure

The formation of the benzothiazol-2(3H)-one ring system can be achieved through several synthetic strategies, primarily involving condensation and cyclization reactions.

The condensation of an o-aminothiophenol with a C1 electrophile like phosgene (B1210022) or a phosgene equivalent is a standard and direct method for constructing the benzothiazol-2(3H)-one skeleton. In the context of the target molecule, this would involve the reaction of 2-amino-4-nitrothiophenol with a reagent such as triphosgene (B27547) or carbonyldiimidazole (CDI). This reaction proceeds via the formation of an intermediate thiocarbamate which then undergoes intramolecular cyclization. While this represents a highly plausible and logical synthetic route, specific examples detailing this transformation for the 5-nitro substituted variant are not prominently documented in the surveyed literature.

Intramolecular cyclization is a key strategy for forming the heterocyclic ring. A highly relevant synthesis is that of the tautomeric thione, 5-nitro-1,3-benzothiazole-2(3H)-thione , which provides significant insight into the formation of the core structure. This compound is prepared via the reaction of 2-fluoro-5-nitroaniline (B1294389) with potassium ethyl xanthate in DMF at elevated temperatures. echemi.com The reaction involves a nucleophilic aromatic substitution followed by an intramolecular cyclization to form the benzothiazole (B30560) ring. echemi.com This method, starting from a halogenated nitroaniline, is a powerful approach to the core scaffold.

ProductStarting MaterialKey Reagents/ConditionsReference(s)
5-Nitro-1,3-benzothiazole-2(3H)-thione 2-Fluoro-5-nitroanilinePotassium ethyl xanthate, DMF, 100 °C echemi.com

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form complex products. While MCRs are widely used in heterocyclic synthesis, their application for the direct construction of the this compound core structure is not extensively reported in the chemical literature.

Derivatization Strategies of this compound

Modification of the this compound scaffold, particularly at the nitrogen atom, allows for the generation of diverse analogues.

The introduction of substituents at the N-3 position of the benzothiazolone ring is a primary derivatization strategy. The Mannich reaction is a notable method for introducing aminomethyl groups onto the nitrogen atom. This reaction involves the condensation of the NH-acidic benzothiazolone with formaldehyde (B43269) and a secondary amine (such as piperidine (B6355638), morpholine (B109124), or piperazine) to yield N-Mannich bases.

While direct examples for this compound are scarce, the methodology is well-established for structurally similar heterocycles. For instance, N-Mannich bases of 6-nitrobenzo[d]oxazol-2(3H)-ones have been synthesized. researchgate.net Likewise, various benzimidazole (B57391) derivatives are readily converted to their N-Mannich bases by refluxing with formaldehyde and a secondary amine in ethanol. nih.gov The synthesis of Mannich bases from 2-amino-5-nitrothiazole (B118965) has also been reported, involving reflux with piperidine and various benzaldehydes. mdpi.com These examples strongly suggest that this compound could undergo similar aminomethylation reactions to produce a variety of N-Mannich bases.

Substrate ClassReagents for N-Mannich Base FormationGeneral ConditionsReference(s)
BenzimidazolesFormaldehyde, Secondary Amine (e.g., Piperidine)Ethanol, Reflux nih.gov
5-Nitro-3-iminoindol-2(3H)-onesFormaldehyde, PiperidineNot specified nih.gov
2-Amino-5-nitrothiazole derivativesFormaldehyde (implicit), Piperidine, BenzaldehydesEthanol, Reflux mdpi.com
Benzo[d]isothiazol-3(2H)-one derivativesParaformaldehyde, Secondary Amine (e.g., Pyrrolidine)Ethanol, Reflux researchgate.net

Functionalization at the C-2 Position

The C-2 position of the benzo[d]thiazol-2(3H)-one core is a primary site for synthetic modification. Researchers have developed several methods to introduce diverse functional groups at this position, thereby altering the molecule's electronic and steric properties.

One prominent strategy involves the direct C-H functionalization of benzothiazoles. This approach allows for the regioselective introduction of substituents without the need for pre-functionalized starting materials. For instance, benzothiazoles can react with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. These intermediates are highly reactive towards a variety of nucleophiles. nih.gov The reaction with O- and N-centered nucleophiles leads to the formation of the corresponding ethers and amines. This method proceeds under mild conditions and offers a pathway to C-2 functionalized benzothiazoles. nih.gov

Another significant method for C-2 functionalization is thioetherification. This involves the reaction of a benzothiazole-2-thiol with a suitable electrophile. For example, 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole analogues have been synthesized through the nucleophilic substitution of 2-bromo-5-nitrothiazole (B146120) with the corresponding thiol of a benzothiazole in the presence of a base like sodium methoxide (B1231860) in methanol. nih.gov This reaction highlights the utility of the thiol group at the C-2 position as a handle for introducing complex substituents. nih.gov

The table below summarizes representative C-2 functionalization reactions for the benzothiazole scaffold.

Table 1: Methodologies for C-2 Functionalization of Benzothiazoles

Reaction Type Reagents Functional Group Introduced Reference
C-H Functionalization Triphenylphosphine, Nucleophiles (O- or N-centered) Ethers, Amines nih.gov
Thioetherification 2-Bromo-5-nitrothiazole, Sodium Methoxide 2-Thioether nih.gov

Furthermore, the 2-amino group of 2-aminobenzothiazoles serves as a versatile precursor for various C-2 modifications. Condensation reactions with aromatic aldehydes can yield Schiff bases (imines), which can be further modified. rjpbcs.com

Substitution and Modification of the Fused Benzene (B151609) Ring

Modification of the fused benzene ring of this compound is governed by the principles of electrophilic aromatic substitution, significantly influenced by the existing substituents. The nitro group (NO₂) at the C-5 position is a powerful electron-withdrawing group and a meta-director. msu.edumsu.edu This deactivating nature makes electrophilic substitution on the benzene ring challenging, requiring harsh reaction conditions. libretexts.orgdiva-portal.org Any substitution would be expected to occur at the C-7 position, which is meta to the C-5 nitro group.

Modern synthetic methods offer more controlled and regioselective ways to functionalize the benzenoid ring of such electron-poor heterocyclic systems, bypassing the limitations of classical electrophilic aromatic substitution.

A particularly effective strategy is the use of transition-metal-catalyzed C-H bond functionalization. For the related 2,1,3-benzothiadiazole (B189464) (BTD) scaffold, which is also electron-poor, iridium-catalyzed C-H borylation has been shown to be a powerful tool. diva-portal.orgacs.org This method allows for the regioselective installation of a boryl group (e.g., B(pin)) at various positions on the benzene ring, including C-4, C-5, C-6, and C-7. diva-portal.orgacs.org These borylated intermediates are exceptionally versatile and can be used in subsequent cross-coupling reactions (like Suzuki-Miyaura coupling) to introduce a wide array of substituents, including aryl, alkyl, and other functional groups. diva-portal.orgacs.org

Another advanced approach involves the use of organometallic intermediates. For instance, benzo[c] nih.govnih.govmsu.eduthiadiazole can be directly magnesiated at the C-4 position using TMP₂Mg·2LiCl. The resulting organomagnesium species can then undergo transmetalation to a zinc species, which can participate in palladium-catalyzed Negishi cross-coupling reactions with various aryl halides. sci-hub.se This methodology provides a direct route to unsymmetrically substituted benzothiadiazole derivatives. sci-hub.se Such techniques could foreseeably be adapted for the this compound system to achieve regioselective functionalization of the benzene ring.

The table below outlines modern methods applicable to the functionalization of the fused benzene ring in benzothiadiazole-related structures.

Table 2: Modern Synthetic Methods for Benzene Ring Modification

Method Catalyst/Reagent Position(s) Functionalized Type of Functionalization Reference
C-H Borylation Iridium catalyst (e.g., [Ir(OMe)COD]₂) C-4, C-5, C-6, C-7 Introduction of a boryl group for cross-coupling diva-portal.orgacs.org
Directed Metalation TMP₂Mg·2LiCl, then ZnCl₂/Pd catalyst C-4, C-7 Negishi cross-coupling with aryl halides sci-hub.se

These modern synthetic strategies provide powerful tools for the precise modification of the fused benzene ring, enabling the synthesis of a diverse library of this compound analogues with unique substitution patterns that would be difficult to access through classical methods.

Chemical Reactivity and Transformations of 5 Nitrobenzo D Thiazol 2 3h One

Reactivity Profiles of the Nitro Group on the Benzothiazolone Scaffold

The nitro group at the 5-position significantly influences the electronic properties of the benzothiazolone system. Its strong electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. nih.gov

Reduction of the nitro group is a common transformation, yielding 5-aminobenzo[d]thiazol-2(3H)-one. This reaction can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The resulting amino group is a versatile handle for further synthetic modifications, including diazotization and coupling reactions, or acylation to form amides.

Transformations at the Heteroatom Positions (N-3 and S-1)

The nitrogen atom at the 3-position (N-3) of the thiazolone ring possesses a lone pair of electrons and can act as a nucleophile. This allows for a range of N-alkylation and N-acylation reactions. For instance, treatment with alkyl halides in the presence of a base leads to the formation of N-substituted derivatives. Similarly, acylation with acyl chlorides or anhydrides introduces acyl groups at the N-3 position. nih.gov

The sulfur atom at the 1-position (S-1) is generally less reactive than the N-3 nitrogen. However, it can undergo oxidation under strong oxidizing conditions to form the corresponding sulfoxide (B87167) or sulfone. These transformations can alter the biological activity and physicochemical properties of the parent molecule.

Electrophilic and Nucleophilic Aromatic Substitution Patterns in the Benzene Moiety

As previously mentioned, the nitro group strongly deactivates the benzene ring towards electrophilic aromatic substitution. msu.edu Any electrophilic attack would be directed to the meta positions (C-4 and C-6) relative to the nitro group, which are the least deactivated positions. However, such reactions generally require harsh conditions and may result in low yields. msu.edu

Conversely, the electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.gov Nucleophiles can attack the carbon atoms at positions ortho and para to the nitro group (C-4 and C-6), leading to the displacement of a suitable leaving group, if one is present. In the case of 5-Nitrobenzo[d]thiazol-2(3H)-one itself, direct nucleophilic substitution on the benzene ring is not typical as there are no good leaving groups. However, if a halogen were present at the C-4 or C-6 position, it would be readily displaced by nucleophiles. The mechanism of these reactions often involves the formation of a resonance-stabilized Meisenheimer intermediate. nih.gov

Ring-Opening and Rearrangement Reactions Involving the Benzothiazolone System

The benzothiazolone ring system is generally stable under many conditions. However, under harsh basic or acidic conditions, or in the presence of specific reagents, ring-opening reactions can occur. For example, strong basic hydrolysis can lead to the cleavage of the amide bond (N-C=O) and the thioether linkage (C-S-C), resulting in the formation of substituted 2-aminothiophenols.

Rearrangement reactions of the benzothiazolone core itself are not commonly reported. The stability of the fused aromatic and heterocyclic ring system generally disfavors rearrangements.

Interactive Table of Selected Reactions

ReactantReagent(s)Product(s)Reaction Type
This compoundSnCl2, HCl5-Aminobenzo[d]thiazol-2(3H)-oneNitro Reduction
This compoundAlkyl Halide, Base3-Alkyl-5-nitrobenzo[d]thiazol-2(3H)-oneN-Alkylation
This compoundAcyl Chloride, Base3-Acyl-5-nitrobenzo[d]thiazol-2(3H)-oneN-Acylation
This compoundStrong Oxidizing AgentThis compound 1-oxide/1,1-dioxideS-Oxidation

Advanced Spectroscopic and Analytical Elucidation of 5 Nitrobenzo D Thiazol 2 3h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For derivatives of the benzothiazole (B30560) family, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

While specific NMR data for 5-Nitrobenzo[d]thiazol-2(3H)-one is not extensively documented in publicly available literature, analysis of related structures provides insight into the expected spectral features. For instance, in the ¹H NMR spectrum of related benzothiazole derivatives, aromatic protons typically appear as multiplets in the range of δ 7.0-8.5 ppm. The specific coupling patterns and chemical shifts are influenced by the substitution pattern on the benzene (B151609) ring. The presence of the electron-withdrawing nitro group at the 5-position is expected to deshield the adjacent protons, shifting their resonances downfield. The proton attached to the nitrogen atom in the thiazole (B1198619) ring (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

In ¹³C NMR spectroscopy, the carbonyl carbon (C=O) of the thiazol-2(3H)-one ring is a key diagnostic signal, typically resonating in the downfield region of the spectrum. The carbons of the benzene ring would exhibit distinct signals, with their chemical shifts influenced by the electronic effects of the nitro group and the fused thiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands.

A prominent feature would be the carbonyl (C=O) stretching vibration of the thiazolone ring, which typically appears in the region of 1680-1720 cm⁻¹. The presence of a strong band in this region would be indicative of the keto tautomer. The N-H stretching vibration of the amide group would be observed as a band in the range of 3100-3300 cm⁻¹. Furthermore, the characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are expected to be present, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations of the benzene ring would be found in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of the molecular ion can provide valuable structural clues. Common fragmentation pathways for related benzothiazole derivatives involve the cleavage of the thiazole ring and the loss of small neutral molecules. For this compound, potential fragmentation could include the loss of CO, NO₂, or other small fragments from the heterocyclic ring system. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

This technique would unequivocally confirm the tautomeric form present in the crystal lattice. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. For instance, a study on 1,3-diethyl-5-nitro-1H-benzoimidazole-2(3H)-one, a related benzimidazole (B57391) derivative, revealed that the molecules are linked via intermolecular C-H···O hydrogen bonds, forming infinite chains. researchgate.net Similar interactions could be anticipated for this compound, influencing its physical properties.

Chromatographic Techniques (e.g., HPLC, TLC) for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed for these purposes.

Biological and Pharmacological Investigations of 5 Nitrobenzo D Thiazol 2 3h One and Its Derivatives

Antimicrobial Efficacy Studies

Derivatives of 5-Nitrobenzo[d]thiazol-2(3H)-one have been the subject of numerous studies to evaluate their effectiveness against a wide array of microbial pathogens. These investigations have revealed that the nitro-functionalized benzothiazole (B30560) core is a promising pharmacophore for the development of new antimicrobial agents.

Antibacterial Activity against Gram-Positive Bacterial Strains

The antibacterial potential of this compound derivatives has been demonstrated against various Gram-positive bacteria. Notably, certain Schiff base derivatives of 2-amino-6-nitrobenzothiazole (B160904) have shown good antibacterial activity. rjpbcs.com For instance, these compounds exhibited zones of inhibition ranging from 10.2 to 13.6 mm against Staphylococcus aureus. rjpbcs.com Other research has highlighted the potent activity of benzothiazole derivatives, with some compounds showing Minimum Inhibitory Concentrations (MIC) as low as 1-4 µg/mL against Staphylococcus aureus and Streptococcus pyogenes. researchgate.net Furthermore, certain 2,5-disubstituted furan (B31954) benzothiazole derivatives with a nitro group have shown potent activity against S. cerevisiae. nih.gov

Derivative TypeBacterial StrainActivityReference
Schiff base derivatives of 2-amino-6-nitrobenzothiazoleStaphylococcus aureusZone of inhibition: 10.2-13.6mm rjpbcs.com
5-methylphenanthridium benzothiazolesStaphylococcus aureus, Bacillus subtilis, Bacillus pumilus, Streptococcus pyogenesMIC: 1–4 μg/ml researchgate.net
Sulfonamide analogues of benzothiazoleStaphylococcus aureusMIC: 3.1–6.2 μg/ml nih.gov
Pyrimidine and pyrrole (B145914) analogues of benzothiazoleStaphylococcus aureus, Streptococcus pneumoniaMIC: 4–8 µmol L–1 nih.gov

Antibacterial Activity against Gram-Negative Bacterial Strains

The efficacy of these compounds extends to Gram-negative bacteria, a group known for its intrinsic resistance to many antibiotics. Schiff base derivatives of 2-amino-6-nitrobenzothiazole have also been tested against Escherichia coli, showing good activity with inhibition zones between 10.2 and 13.6 mm. rjpbcs.com More specifically, some benzothiazole derivatives of isatin (B1672199) displayed excellent antibacterial activity against E. coli and P. aeruginosa, with MIC values of 3.1 µg/mL and 6.2 µg/mL respectively, which were better than the reference drug ciprofloxacin. nih.gov Additionally, sulfonamide analogues of benzothiazole have shown equipotent antibacterial activity against P. aeruginosa and E. coli compared to reference drugs. nih.gov

Derivative TypeBacterial StrainActivityReference
Schiff base derivatives of 2-amino-6-nitrobenzothiazoleEscherichia coliZone of inhibition: 10.2-13.6mm rjpbcs.com
Benzothiazole derivatives of isatinEscherichia coliMIC: 3.1 μg/ml nih.gov
Benzothiazole derivatives of isatinPseudomonas aeruginosaMIC: 6.2 μg/ml nih.gov
Sulfonamide analogues of benzothiazolePseudomonas aeruginosa, Escherichia coliMIC: 3.1–6.2 μg/ml nih.gov

Antifungal Activity against Pathogenic Fungi (e.g., Candida sp., Cryptococcus neoformans)

In the realm of antifungal research, derivatives of this compound have emerged as promising candidates. Studies on C-6 methyl substituted benzothiazole derivatives with nitroaniline substitutions revealed potent antifungal activity against Candida albicans. scitechjournals.com While some Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine showed little to no activity against Candida albicans when compared to fluconazole, rjpbcs.com other research has found that certain benzothiazole derivatives exhibit significant inhibitory action. For instance, a novel benzothiazole derivative, 6m, demonstrated better antifungal activity against Cryptococcus neoformans and Candida glabrata than fluconazole. rsc.org Another study on 5-nitro-thiophene-thiosemicarbazones derivatives showed their effectiveness against both Candida sp. and Cryptococcus neoformans. nih.gov

Derivative TypeFungal StrainActivityReference
C-6 methyl substituted benzothiazole derivativesCandida albicansPotent activity at 50 μg/mL and 100 μg/mL scitechjournals.com
Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amineCandida albicansLittle to no activity rjpbcs.com
Benzothiazole derivative 6mCryptococcus neoformans, Candida glabrataHigher activity than fluconazole rsc.org
5-nitro-thiophene-thiosemicarbazonesCandida sp., Cryptococcus neoformansEffective antifungal activity nih.gov

Antiviral Activity against Relevant Viral Pathogens (e.g., Tobacco Mosaic Virus)

The antiviral potential of this compound derivatives has been explored, particularly against plant pathogens like the Tobacco Mosaic Virus (TMV). While direct studies on the parent compound are limited, research on related benzothiazole structures is informative. A series of flavonol derivatives containing a benzothiazole moiety were synthesized and showed outstanding in vivo antiviral activity against TMV. researchgate.net One compound, L20, had a median effective concentration (EC50) of 90.5 µg/mL for curative activity, which was superior to the commercial agent ningnanmycin. researchgate.net This suggests that the benzothiazole scaffold, when appropriately functionalized, can serve as a potent antiviral agent.

Derivative TypeViral PathogenActivityReference
Flavonol derivatives containing benzothiazole (e.g., L20)Tobacco Mosaic Virus (TMV)Curative EC50: 90.5 μg/mL researchgate.net

Anticancer and Cytotoxicity Profiling

The investigation into the anticancer properties of this compound and its derivatives has yielded promising results, highlighting their potential as cytotoxic agents against various human cancer cell lines.

In Vitro Cytotoxicity against Various Human Cancer Cell Lines

A notable study focused on the cytotoxicity of three benzothiazole derivatives, including N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (a derivative of the core compound), against the human lung carcinoma cell line A549. jnu.ac.bd This compound demonstrated mild but interesting cytotoxic properties, with an IC50 value of 68 µg/mL. jnu.ac.bd Another derivative, 6-nitrobenzo[d]thiazol-2-ol, also showed cytotoxicity with an IC50 of 121 µg/mL against the same cell line. jnu.ac.bd

Further research into benzothiazole derivatives has revealed potent cytotoxic effects across a range of cancer cell lines. For instance, a novel benzothiazole derivative, PB11, was highly cytotoxic to U87 (glioblastoma) and HeLa (cervix cancer) cells, with IC50 values below 50 nM. nih.gov Other studies on thiazole (B1198619) derivatives have reported significant anticancer activity against various cell lines, including breast cancer (MCF-7), ovarian cancer (A2780, KF-28), and glioblastoma (U87). frontiersin.orgajgreenchem.com

DerivativeCancer Cell LineIC50 ValueReference
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLung (A549)68 µg/mL jnu.ac.bd
6-nitrobenzo[d]thiazol-2-olLung (A549)121 µg/mL jnu.ac.bd
N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11)Glioblastoma (U87), Cervix (HeLa)< 50 nM nih.gov
Thiazole derivative 5fOvarian (KF-28)0.0061 µM frontiersin.org
Thiazole-1,2,3-triazole hybrid 5hGlioblastoma (U87)3.20±0.32 µM ajgreenchem.com

Apoptosis Induction and Cell Cycle Modulation Studies

Derivatives of this compound have been identified as potent inducers of apoptosis and modulators of the cell cycle in cancer cells. For instance, certain novel bis-thiazole derivatives have demonstrated remarkable cytotoxic activities. frontiersin.org Compound 5c, a bis-thiazole derivative, showed a potent IC50 value of 0.6 nM against the HeLa cervical cancer cell line, while compound 5f had a high IC50 value of 6 nM against the KF-28 ovarian cancer cell line. frontiersin.org Further investigation into the mechanism of action revealed that compound 5f induced significant apoptotic cell death, reaching 82.76%, which was associated with cell cycle arrest at the G1 phase. frontiersin.org

The apoptotic pathways activated in KF-28 cells by compounds 5a, 5b, and 5f were further explored. frontiersin.org The studies indicated an upregulation of pro-apoptotic genes like p53, bax, and puma, and a downregulation of the anti-apoptotic gene Bcl-2, suggesting the activation of the mitochondrial-dependent apoptosis pathway. frontiersin.org Similarly, another study on new benzothiazole hybrids identified compounds that induced cell cycle arrest. Flow cytometric analysis of MCF-7 cells treated with these compounds showed that compounds 4a and 4c led to cell population inhibition in the S phase, whereas compound 8a caused inhibition in the G1/S phase. nih.govresearchgate.net

Furthermore, a series of 5-nitro-thiophene-thiosemicarbazone derivatives have also been investigated for their antitumor activities. One of the most promising compounds, LNN-05, was found to depolarize the mitochondrial membrane in a dose-dependent manner and induce G1 phase cell cycle arrest in chronic human myelocytic leukemia (K-562) cells. nih.gov Another derivative, PR17, exhibited potent activity in MIA PaCa-2 pancreatic ductal adenocarcinoma cells by inducing S-phase cell cycle arrest. nih.gov

VEGFR-2 Inhibition in Cancer Therapy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. semanticscholar.org Consequently, inhibiting VEGFR-2 is a significant strategy in cancer therapy. Several derivatives of this compound have been designed and evaluated as potential VEGFR-2 inhibitors.

A study on new benzothiazole hybrids revealed that compound 4a was a potent inhibitor of VEGFR-2 with an IC50 of 91 nM, comparable to the standard drug Sorafenib (B1663141) (SOR), which has an IC50 of 53 nM. nih.govresearchgate.net Another study focusing on quinazolin-4(3H)-one derivatives also identified potent VEGFR-2 inhibitors that induce apoptosis. semanticscholar.org Furthermore, a series of 2-aminobenzothiazole-pyrazoles have been proposed as a new class of potent VEGFR-2 inhibitors with significant anticancer effects. semanticscholar.org

The design of these inhibitors often incorporates a pharmacophoric functional group, such as an amide or urea, which can bind to essential amino acids in the DFG (Asp-Phe-Gly) motif of the VEGFR-2 enzyme. semanticscholar.org For example, compound 5p, a novel hybrid, demonstrated the highest inhibition against VEGFR-2 with an IC50 of 0.117 µM, in contrast to 0.069 µM for SOR. researchgate.net This compound was also shown to induce apoptosis and cause G1/S cell cycle arrest in MCF-7 cells. researchgate.net

Anti-inflammatory Properties and Mechanisms

Derivatives of 6-nitrobenzo[d]thiazol-2-amine have demonstrated significant anti-inflammatory and membrane-stabilizing properties. In a study using a zebrafish model of epilepsy, the N3 derivative showed dose-dependent inhibition of hemolysis, confirming its membrane-stabilizing effects, with an inhibition rate of up to 43.47 ± 1.36%. nih.gov This compound also suppressed the expression of pro-inflammatory genes. nih.gov

Another study investigated the effectiveness of the N2 derivative of 6-nitrobenzo[d]thiazol-2-amine in a zebrafish model of ethanol-induced fatty liver disease. nih.gov The results showed that N2 possesses anti-inflammatory, antioxidant, and antihyperlipidemic properties. nih.gov It was found to influence genes associated with inflammation and lipid metabolism. nih.gov

Antidiabetic Potency and Related Biochemical Pathways

The benzothiazole scaffold has been a prominent lead in the development of antidiabetic agents since the discovery of the aldose reductase inhibitor, Zopolrestat. researchgate.net Derivatives of benzothiazole have been explored for their efficacy against various targets for diabetes. researchgate.net

One of the key mechanisms is the inhibition of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption. nih.gov A study on novel 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues found that compound 5a exhibited the most potent inhibitory activity against both α-glucosidase (IC50 = 5.08 µg/mL) and α-amylase (IC50 = 0.21 µg/mL), compared to the standard drug Acarbose (IC50 = 5.76 µg/mL and 0.39 µg/mL, respectively). nih.gov

Another study on pyrazolobenzothiazine derivatives also showed significant inhibitory activity against α-glucosidase and α-amylase. nih.gov The synthetic compound S1 had effective IC50 values of 3.91 µM for α-glucosidase and 8.89 µM for α-amylase. nih.gov Thiazolidinedione derivatives have also been investigated, with compounds 5, 6, and 11 showing higher inhibitory action against α-amylase than acarbose. mdpi.com

Antimalarial Activity against Parasitic Strains (e.g., Plasmodium falciparum)

Benzothiazole derivatives have shown promise as antimalarial agents. nih.gov A study on 2-substituted 6-nitro- and 6-amino-benzothiazoles tested 39 derivatives in vitro against W2 and 3D7 strains of P. falciparum. researchgate.net Two of these compounds exhibited specific antimalarial properties and were active against all stages of the parasite. researchgate.net One was particularly effective against mature schizonts, while the other was more active on young schizont forms. researchgate.net

Further research on benzothiazole hydrazones identified compound 5f as the most effective antiplasmodial agent, which also inhibited hemozoin formation in the parasite. nih.gov This compound demonstrated significant parasite growth suppression in a murine model infected with a lethal strain of Plasmodium yoelii. nih.gov The presence of a nitro group in the benzothiazole structure has been reported to enhance anti-plasmodial activity against P. falciparum. bdpsjournal.org

Neurological Activity and Enzyme Inhibition (e.g., Monoamine Oxidase, Cholinesterase)

Derivatives of 6-nitrobenzo[d]thiazol-2-amine have been investigated for their neuroprotective effects. In a zebrafish model of epilepsy, the N3 derivative was found to reduce oxidative stress, inflammation, and neurodegeneration. nih.gov It enhanced antioxidant enzyme activities, increased GABA levels, and reduced neurodegenerative markers like amyloid plaques and calcium deposition. nih.gov

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. A study on new 5-nitroimidazole derivatives found that compound 4 exhibited dual inhibition of these enzymes, with a Ki value of 0.024±0.009 nM against EeAChE and 0.087±0.017 nM against eqBuChE. researchgate.net

Other Pharmacological Activities

Beyond the aforementioned activities, benzothiazole derivatives have been explored for a range of other pharmacological effects. These include activities as antimicrobial, antiretroviral, antifungal, anti-thyroid, and antihistaminic agents. rasayanjournal.co.in The versatility of the thiazole scaffold makes it a significant area of research in medicinal chemistry. rasayanjournal.co.in

Antitubercular Activity

Derivatives of the benzothiazole nucleus, particularly those with a nitro group, have been a focus of research in the search for new antitubercular agents. The 5-nitrofuran-triazole conjugates, for instance, have been synthesized and assessed for their effectiveness against Mycobacterium tuberculosis.

One study synthesized a series of 5-nitrofuran-triazole conjugates and evaluated their activity against the H37Rv strain of Mycobacterium tuberculosis. Among the synthesized compounds, compound 8e demonstrated significant antitubercular activity. nih.gov Another series of nitro-substituted heteroaromatic carboxamides were also tested against three Mycobacterium tuberculosis cell lines, with some compounds showing notable activity. researchgate.net Specifically, compound 1c , an oxadiazole derivative, was identified as a candidate for further development. researchgate.net

Research into 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione compounds also yielded promising results. Compounds 5b and 5j from this class showed high activity, with the R-isomers 5bb and 5jb exhibiting even more significant anti-TB activity and low toxicity. nih.gov

Table 1: Antitubercular Activity of Selected Nitro-Substituted Heterocyclic Derivatives This table is interactive. You can sort and filter the data.

Compound Test Strain MIC (µg/mL)
8e M. tuberculosis H37Rv 0.25 nih.gov
1c M. tuberculosis 15.6 researchgate.net
5bb M. tuberculosis H37Rv 0.03-0.06 nih.gov
5jb M. tuberculosis H37Rv 0.03-0.06 nih.gov
5bb MDR-Mtb 0.125-0.06 nih.gov
5jb MDR-Mtb 0.125-0.06 nih.gov

Anticonvulsant Activity

The anticonvulsant potential of benzo[d]thiazol-2(3H)-one derivatives has been a subject of significant investigation. A study focusing on the synthesis of new benzo[d]thiazol derivatives explored their effects in the maximal electroshock seizure (MES) test. mdpi.comnih.gov

In this study, several compounds demonstrated notable anticonvulsant activity. Specifically, compounds 3n and 3q were identified as having the highest anticonvulsant effect, with ED₅₀ values of 46.1 and 64.3 mg/kg, respectively. mdpi.comnih.gov These values are comparable to established anticonvulsant drugs like phenobarbital (B1680315) and valproate. mdpi.comnih.gov The protective indices (PI) for these compounds were also high, at 6.34 and 4.11, respectively, indicating a favorable safety margin. mdpi.comnih.gov

Other derivatives, such as 2a , 3a , 3l , 3o , 3p , and 4b , also showed significant anticonvulsant effects at a dose of 30 mg/kg in the MES test. mdpi.com A broader range of compounds, including 2c–2e , 3b , 3e–3g , 3i , 3m , 3r , 4d , 4e , and 4g , were active at a higher dose of 100 mg/kg. mdpi.com Importantly, the active compounds did not show signs of toxicity in the rotorod test at the tested doses. mdpi.com

A separate study on a 6-nitrobenzo[d]thiazol-2-amine derivative, referred to as N3, investigated its neuroprotective and anti-inflammatory effects in a zebrafish model of pentylenetetrazole (PTZ)-induced seizures. nih.gov This derivative was found to reduce neurodegenerative markers and improve motor coordination, suggesting its potential therapeutic value in epilepsy. nih.gov

Table 2: Anticonvulsant Activity of Benzo[d]thiazol-2(3H)-one Derivatives in the MES Test This table is interactive. You can sort and filter the data.

Compound ED₅₀ (mg/kg) Protective Index (PI)
3n 46.1 mdpi.comnih.gov 6.34 mdpi.comnih.gov
3q 64.3 mdpi.comnih.gov 4.11 mdpi.comnih.gov

Analgesic Activity

The analgesic properties of benzothiazole derivatives have been explored, although specific research on derivatives of this compound is limited. Benzothiazole and its related structures are recognized for their wide range of biological activities, including analgesic effects. ijnrd.org

Research on novel 2,3,4,5-tetrahydro nih.govmdpi.comdiazepino[1,2-a]benzimidazole derivatives, which share a benzimidazole (B57391) core structure, has shown promising analgesic activity in tail flick and hot plate tests. mdpi.com While not direct derivatives of the title compound, this research highlights the potential of related heterocyclic systems to yield analgesic agents.

Anthelmintic Activity

The development of new anthelmintic agents is a critical area of research, and benzothiazole derivatives have shown potential in this field. ijnrd.org

A study on novel 5-nitro-1,3-benzoxazole derivatives, which are structurally similar to the title compound, demonstrated their in vitro anthelmintic activity. researchgate.netresearchgate.net In this study, compounds were synthesized from 5-nitro-1,3-benzoxazole-2-thiol and screened for their effectiveness. researchgate.netresearchgate.net Compounds 1 and 4 were identified as potent anthelmintic molecules. researchgate.netresearchgate.net

Another study focused on the synthesis and anthelmintic activity of novel benzothiazole derivatives. ijnrd.org The synthesized compounds 3a , 3b , and 3d showed good anthelmintic activity. ijnrd.org

Antihypoxic Effects

There is currently no available research data on the antihypoxic effects of this compound or its derivatives.

Elucidation of Molecular Mechanisms and Biological Targets of 5 Nitrobenzo D Thiazol 2 3h One Derivatives

Enzyme Inhibition Studies

The ability of 5-nitrobenzo[d]thiazol-2(3H)-one derivatives to modulate the activity of key enzymes is a cornerstone of their pharmacological profile. These interactions are fundamental to their potential therapeutic applications, ranging from antimicrobial to anticancer effects.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate. google.com This process is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular proliferation. google.comnih.gov Consequently, the inhibition of DHFR presents a valuable strategy for antimicrobial and anticancer therapies. google.com

Derivatives of the benzothiazole (B30560) scaffold, to which this compound belongs, have been investigated as DHFR inhibitors. The core structure acts as a scaffold for designing compounds that can fit into the active site of the DHFR enzyme, thereby blocking its function and leading to cell death. google.comnih.gov The development of potent and selective DHFR inhibitors from this class of compounds holds promise for new therapeutic agents against a range of pathogens and neoplastic diseases. google.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. rsc.orgdovepress.com The inhibition of VEGFR-2 is a well-established approach in cancer therapy. rsc.org Several derivatives containing the benzothiazole moiety have demonstrated significant inhibitory activity against VEGFR-2.

For instance, a novel series of thiazole (B1198619) derivatives were designed and synthesized as potential VEGFR-2 inhibitors. mdpi.com Among them, compounds such as 4-chlorophenylthiazole 4b and 3-nitrophenylthiazolyl 4d exhibited potent VEGFR-2 inhibitory activity, with percentage inhibitions of 81.36% and 85.72%, respectively, comparable to the standard drug sorafenib (B1663141) (86.93%). mdpi.com Similarly, novel 5-anilinoquinazoline-8-nitro derivatives have been shown to be effective VEGFR-2 kinase inhibitors, with some compounds displaying IC50 values in the submicromolar range. rsc.org Another study on pyrimidine-5-carbonitrile derivatives identified compounds with higher cytotoxic activities than sorafenib, with IC50 values ranging from 1.14 to 10.33 mM. researchgate.net These findings underscore the potential of designing this compound derivatives as effective anti-angiogenic agents.

Table 1: VEGFR-2 Inhibition by Selected Thiazole Derivatives

Compound% Inhibition of VEGFR-2
4-chlorophenylthiazole 4b81.36%
3-nitrophenylthiazolyl 4d85.72%
Sorafenib (Standard)86.93%

Data sourced from a study on the design and synthesis of new thiazole derivatives as potential VEGFR-2 inhibitors. mdpi.com

Nitroreductase Enzyme Activation and Related Mechanisms

The nitro group on the this compound scaffold is a key feature that can be exploited for targeted therapies. Nitroreductase enzymes, which are predominantly found in bacteria, can reduce nitroaromatic compounds. nih.gov This enzymatic reduction can lead to the generation of cytotoxic agents, a mechanism that forms the basis of certain prodrug strategies.

For example, nitazoxanide, a nitrothiazolyl-salicylamide derivative, is a prodrug that is activated by nitroreductases in pathogens like Helicobacter pylori. nih.gov This activation is crucial for its antimicrobial activity. nih.gov The reduction of the nitro group by enzymes such as RdxA and FrxA in H. pylori leads to the formation of reactive intermediates that are toxic to the microorganism. nih.gov This mechanism allows for a targeted effect, as the activation of the drug occurs preferentially within the pathogen. The development of this compound derivatives as prodrugs activated by nitroreductases represents a promising avenue for creating selective antimicrobial agents. nih.gov

Receptor Binding Affinities

In addition to enzyme inhibition, derivatives of this compound can exert their pharmacological effects by binding to specific receptors, thereby modulating cellular signaling pathways.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a central role in adipogenesis, lipid metabolism, and inflammation. nih.govmdpi.com Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes. nih.gov While direct studies on this compound derivatives as PPARγ agonists are limited, the thiazolidinedione structure, which is known to bind to PPARγ, shares some structural similarities with the thiazole ring system.

PPARγ ligands can induce apoptosis in various cancer cells, suggesting a potential role in oncology. nih.gov However, the apoptotic effects of some PPARγ ligands have been shown to be independent of PPARγ activation, indicating alternative mechanisms of action. nih.gov A study on a 6-nitrobenzo[d]thiazol-2-amine derivative (N2) demonstrated its effectiveness in mitigating ethanol-induced fatty liver in zebrafish through the inhibition of lipogenesis and anti-inflammatory effects, which are pathways often modulated by PPARγ. nih.gov Further investigation is warranted to explore the potential of this compound derivatives as modulators of PPARγ.

Sigma Receptor Subtype Affinity (σ-1 and σ-2)

Sigma receptors, including the σ-1 and σ-2 subtypes, are non-opioid, non-phencyclidine receptors that are involved in a variety of cellular functions and are implicated in several neurological and psychiatric disorders, as well as in cancer. nih.gov Derivatives of 2(3H)-benzothiazolone have been extensively studied for their affinity to sigma receptors.

A series of 2(3H)-benzothiazolone derivatives were found to be potent and selective ligands for the σ-1 receptor. nih.gov For instance, compound 1, 3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one, exhibited a high affinity for the σ-1 receptor with a Ki value of 0.6 nM and a moderate selectivity over the σ-2 receptor. nih.gov Other derivatives also showed high affinity for σ-1 binding sites with significant selectivity over σ-2 receptors. nih.gov Further research has shown that substitutions on the benzothiazole scaffold can modulate the affinity and selectivity for sigma receptor subtypes. For example, certain 5-chloro- and 5-nitro-substituted benzothiazole derivatives have demonstrated high affinity for both σ-1 and σ-2 receptors. researchgate.net The ability of these compounds to bind with high affinity to sigma receptors suggests their potential for the development of novel therapeutics for central nervous system disorders and cancer.

Table 2: Sigma Receptor Binding Affinities of Selected Benzothiazolone Derivatives

Compoundσ-1 Ki (nM)σ-2 Ki (nM)Selectivity (σ-2/σ-1)
Compound 10.617.429
Compound 22.320087
Compound 38.549358

Data adapted from a study on 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives as sigma receptor ligands. nih.gov

Transmembrane AMPA Receptor Regulatory Protein (TARP) Modulation

Transmembrane AMPA Receptor Regulatory Proteins (TARPs) are a class of ancillary subunits that are crucial for the trafficking and function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system. nih.gov These proteins play a vital role in controlling the number of AMPA receptors at the synapse and modulating their biophysical and pharmacological properties. nih.govjneurosci.org The modulation of TARPs presents a significant area of interest for therapeutic intervention in neurological disorders characterized by excessive glutamatergic activity. nih.gov

Derivatives of the nitrobenzo[d]thiazole scaffold have been investigated for their neurological effects. For instance, the closely related compound, 6-nitrobenzo[d]thiazol-2-amine derivative (N3), has demonstrated neuroprotective potential. Studies using in-vivo zebrafish models have shown that this derivative can mitigate epileptic conditions by modulating inflammatory and neuroprotective pathways. nih.gov The compound exhibited membrane-stabilizing and anti-inflammatory properties, increased antioxidant enzyme activities, and suppressed the expression of pro-inflammatory genes. nih.gov Furthermore, it led to a reduction in neurodegenerative markers and was associated with an increase in the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.gov While this study did not directly measure TARP modulation, the observed effects on neuronal excitability and neuroprotection suggest a potential interaction with glutamatergic signaling pathways where TARPs are key players. The ability of such compounds to stabilize neuronal membranes and reduce inflammation could indirectly influence the function and expression of TARP-AMPA receptor complexes. nih.govnih.gov

Interference with Key Cellular Pathways (e.g., Ergosterol (B1671047) Biosynthesis)

The ergosterol biosynthesis pathway is a critical target for antifungal agents because ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. mdpi.com Its absence or disruption leads to impaired membrane fluidity and integrity, ultimately causing fungal cell death. nih.govcreative-biolabs.com Several classes of antifungal drugs, including azoles, allylamines, and morpholines, function by inhibiting specific enzymes within this pathway. nih.govoup.com

Derivatives of this compound have been explored for their antifungal properties, with evidence suggesting their mechanism of action involves the disruption of ergosterol biosynthesis. This mechanism is common among various heterocyclic compounds. For example, novel benzimidazole (B57391) derivatives have been shown to target Erg11p, a key enzyme (lanosterol 14α-demethylase) in the ergosterol pathway. nih.gov Similarly, pyrazole-containing fused pyridine–pyrimidine derivatives have demonstrated antifungal activity by inhibiting ergosterol biosynthesis. nih.gov

The inhibition of this pathway by these derivatives leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates within the fungal cell. This disruption of sterol homeostasis is a proven strategy for effective antifungal therapy. nih.govnih.gov The investigation into nitrobenzo[d]thiazole derivatives as ergosterol biosynthesis inhibitors aligns with the broader search for new antifungal agents that can overcome the challenge of drug-resistant fungal pathogens. creative-biolabs.comnih.gov

DNA Interaction and Topoisomerase Inhibition Studies

DNA topoisomerases are essential enzymes that manage the topological states of DNA, playing critical roles in replication, transcription, and chromosome segregation. wikipedia.org These enzymes resolve DNA supercoils and tangles by creating transient single- or double-strand breaks in the DNA backbone. wikipedia.orgnih.gov Compounds that interfere with this process, known as topoisomerase inhibitors, can be potent cytotoxic agents and are widely used in cancer chemotherapy. researchgate.netdrugbank.com They typically function as "poisons," stabilizing the transient covalent complex between the topoisomerase and the cleaved DNA, which prevents the re-ligation of the DNA strands and leads to lethal DNA damage and apoptosis. wikipedia.org

Structurally related compounds to this compound have been evaluated for their interaction with DNA and topoisomerase enzymes. A notable example is the DNA intercalator 3-nitrobenzothiazolo(3,2-a)quinolinium (B1206250) (NBQ). nih.gov Studies have shown that NBQ does not affect the activity of purified topoisomerase I. However, it significantly interacts with topoisomerase II, inducing its binding to DNA. At sufficient concentrations, NBQ stimulates the formation of both double- and single-strand breaks in plasmid DNA, a process mediated by topoisomerase II. nih.gov

In human promyelocytic leukemia HL-60 cells, NBQ was found to induce single-strand and DNA-protein-associated breaks. nih.gov This suggests that the biological activity of NBQ and potentially other nitrobenzothiazole derivatives could be mediated through their action on topoisomerase II. nih.gov The ability of these compounds to act as topoisomerase poisons underscores their potential as anticancer agents. researchgate.net

Structure Activity Relationship Sar Analysis of 5 Nitrobenzo D Thiazol 2 3h One Derivatives

Influence of Substituent Effects on Biological Activity (e.g., electronic, steric, lipophilicity)

The biological activity of benzothiazole (B30560) derivatives is highly sensitive to the nature and position of various substituents. The primary factors influencing this activity are electronic effects, steric hindrance, and lipophilicity.

Electronic Effects: The nitro group is a strong electron-withdrawing group, a property that can significantly alter the electronic distribution within a molecule. svedbergopen.com This electronic modification is often essential for the biological activity of many nitro-aromatic compounds. svedbergopen.comnih.gov For instance, in the case of nitazoxanide, a drug with a 5-nitrothiazole (B1205993) ring, the nitro group is not metabolically reduced but is crucial for its mechanism of action. nih.gov Studies on other nitro-substituted heterocycles have shown that the presence of the nitro group is fundamental for antibacterial activity. nih.gov The introduction of other substituents can further modulate the electronic properties of the ring system. Halogens like chlorine or bromine, also being electron-withdrawing, can enhance the therapeutic action of certain drugs. nih.gov Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) can also influence activity, though their effect is context-dependent. nih.gov

Steric Effects: The size and spatial arrangement of substituents can dramatically impact a molecule's ability to bind to its biological target. Large, bulky groups can cause steric hindrance, preventing the optimal orientation required for interaction. A notable example is seen in analogues of nitazoxanide, where a chloro substituent introduced near the 5-nitro group was thought to force the nitro group slightly out-of-plane with the thiazole (B1198619) ring. nih.gov This disruption of planarity can lower the resonance stability and, consequently, reduce biological activity. nih.gov Therefore, maintaining the co-planarity of the nitro group with the aromatic ring is often a key consideration in SAR studies.

Table 1: Influence of Physicochemical Properties on Biological Activity
PropertySubstituent EffectImpact on Biological ActivityReference Example
ElectronicPresence of strong electron-withdrawing groups (e.g., -NO₂)Often essential for activity, enhances potency. svedbergopen.comnih.govThe 5-nitro group is critical for the activity of many nitro-heterocycles. nih.gov
StericBulky groups near the nitro moietyCan force the nitro group out-of-plane, disrupting resonance and reducing activity. nih.govA 4-chloro substituent on a thiazole ring diminished activity due to steric interaction with the 5-nitro group. nih.gov
Lipophilicity (LogP)Modulation of overall polarity by adding lipophilic or hydrophilic groupsAffects membrane permeability and target access; an optimal LogP value is often required. ui.ac.idresearchgate.netLogP was a significant descriptor in a QSAR model for antimalarial nitrobenzothiazoles. ui.ac.idresearchgate.net

Positional Isomerism and its Pharmacological Impact

The specific position of substituents on the benzothiazole ring system is a determining factor of pharmacological activity. Even slight changes in the location of a functional group, such as the nitro group, can lead to vastly different biological outcomes.

Research on benzothiazolylthiazolidin-4-ones demonstrated the impact of substituent positioning. In one series, the introduction of a nitro group at the 4-position of an attached benzene (B151609) ring had a negative influence on antifungal activity. nih.gov This highlights that not only the presence of a group but its specific location in relation to the core scaffold dictates its effect.

While studies have not exhaustively compared the biological activities of all positional isomers of nitrobenzo[d]thiazol-2(3H)-one (e.g., 4-nitro, 5-nitro, 6-nitro, 7-nitro), the principle remains that the electronic environment and steric accessibility of the entire molecule are altered with each isomeric form. For many biologically active compounds, a specific isomer is often significantly more potent than others. For example, in benzodiazepines, a nitro group at the 7-position is known to enhance the drug's therapeutic action. nih.gov This underscores the importance of precise positional control during the synthesis of new derivatives to achieve the desired pharmacological profile.

Table 2: Conceptual Impact of Nitro Group Position on Benzothiazole Core
Nitro Group PositionPotential Pharmacological ImpactRationale
Position 4May sterically interact with the thiazole ring fusion, potentially impacting binding geometry.Proximity to the heterocyclic part of the core structure.
Position 5Known to be critical in many active nitro-heterocycles. nih.govBalances electronic influence across the molecule without direct steric clash with the thiazole moiety.
Position 6A common position for substitution in benzothiazole drugs, often influencing activity. nih.govPosition is electronically conjugated with the thiazole nitrogen, allowing for significant electronic modulation.
Position 7May sterically interact with the thiazole ring fusion; known to enhance activity in other heterocyclic systems like benzodiazepines. nih.govProximity to the heterocyclic part of the core structure.

Rational Design Principles Derived from SAR Studies for Optimized Efficacy

Rational drug design utilizes the knowledge gained from SAR studies to create new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov The fundamental principle is to move away from trial-and-error approaches toward a more targeted strategy. nih.gov For derivatives of 5-Nitrobenzo[d]thiazol-2(3H)-one, SAR findings provide a roadmap for designing optimized compounds.

Key design principles include:

Pharmacophore Scaffolding: The 5-nitrobenzothiazole (B1296503) core can be considered the primary pharmacophore. Rational design would focus on adding or modifying substituents at positions that SAR studies have identified as being tolerant of substitution and influential on activity, while avoiding positions where modification is detrimental.

Bioisosteric Replacement: If a particular functional group contributes to toxicity but is important for activity, it can be replaced by a bioisostere—a group with similar steric and electronic properties but a different chemical makeup. For example, if the nitro group proved too toxic in a specific application, a cyano (-CN) or sulfonyl (-SO₂R) group might be explored as a replacement.

Lipophilicity and Solubility Tuning: SAR and QSAR studies often reveal an optimal range for lipophilicity (LogP). ui.ac.idresearchgate.net Designers can add or remove polar or nonpolar functional groups to fine-tune the LogP of a lead compound, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Targeted Modifications: If the biological target is known, structure-based drug design can be employed. This involves using computational docking to visualize how a derivative fits into the target's binding site. SAR data can then guide modifications to improve this fit, for example, by adding a hydrogen bond donor/acceptor or a lipophilic group to interact with a specific pocket in the receptor. nih.gov

By systematically applying these principles, medicinal chemists can iteratively refine the structure of this compound derivatives to maximize their therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling is a computational technique that seeks to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. ui.ac.idresearchgate.net These models translate structural features into numerical descriptors and use them to build a mathematical equation that can predict the activity of new, unsynthesized molecules. mdpi.com

A significant QSAR study was conducted on a series of 13 nitrobenzothiazole derivatives for their antimalarial activity against Plasmodium falciparum. ui.ac.idresearchgate.net Using multiple linear regression (MLR), a highly predictive model was developed. The model demonstrated the importance of a combination of electronic, steric, and lipophilicity descriptors. ui.ac.idresearchgate.net

The resulting QSAR equation was: Log IC₅₀ = 41.483 + 54.812 (qC2) – 50.058 (qS3) + 416.766 (qC4) + 440.734 (qC5) – 754.213 (qC7) – 73.721 (qC8) + 246.715 (qC9) + 0.551 (μ) – 13.269 (E-HOMO) – 3.404 (E-LUMO) + 0.042 (α) + 0.107 (LogP) ui.ac.id

This model highlights that the antimalarial activity is influenced by:

Atomic Net Charges (q): The charges on specific carbon and sulfur atoms (C2, S3, C4, C5, C7, C8, C9) are major contributors, indicating the importance of the electronic landscape across the molecule. ui.ac.id

Frontier Orbital Energies (E-HOMO, E-LUMO): The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the molecule's reactivity and ability to participate in charge-transfer interactions. ui.ac.id

Polarizability (α): The ease with which the electron cloud can be distorted, affecting non-covalent interactions. ui.ac.id

Lipophilicity (LogP): As discussed previously, this affects the compound's ability to reach its target. ui.ac.id

Based on this model, the researchers were able to design new derivatives, with 24 showing predicted high antimalarial activity, demonstrating the predictive power of QSAR in guiding drug discovery efforts for this class of compounds. ui.ac.idresearchgate.net Other QSAR studies on related heterocyclic systems, such as thiazolidine-4-ones, have similarly found that descriptors for polarizability, electronegativity, and surface area are positively correlated with biological activity. nih.gov

Table 3: Key Descriptors from a QSAR Model of Nitrobenzothiazole Derivatives ui.ac.idresearchgate.net
Descriptor ClassSpecific DescriptorInterpretation/Significance
ElectronicAtomic Net Charges (q)Indicates the importance of the electrostatic potential at specific atoms for receptor interaction.
E-HOMO / E-LUMORelates to the molecule's chemical reactivity and ability to form charge-transfer complexes.
Steric/TopologicalDipole Moment (μ)Describes the molecule's overall polarity and potential for dipole-dipole interactions.
Polarizability (α)Reflects the molecule's ability to form induced-dipole interactions (van der Waals forces).
LipophilicityLogPQuantifies the balance between hydrophilicity and lipophilicity, crucial for ADME properties.

Computational and in Silico Approaches in the Research of 5 Nitrobenzo D Thiazol 2 3h One

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as a derivative of 5-Nitrobenzo[d]thiazol-2(3H)-one, and its protein target.

Research on related nitrobenzothiazole compounds has utilized molecular docking to identify and optimize inhibitors for various biological targets. For instance, in the fight against tuberculosis, virtual screening followed by molecular docking identified a nitrobenzothiazole scaffold as a potent inhibitor of M. tuberculosis ATP phosphoribosyl transferase (HisG). nih.gov The docking studies predicted that the nitrobenzothiazole fragment would bind to the monophosphate-binding loop of the enzyme, a prediction later confirmed by crystallography. nih.gov

Similarly, in the context of cancer research, docking studies have been performed on thiazole (B1198619) and benzothiazole (B30560) derivatives to explore their potential as inhibitors of key signaling proteins. For example, derivatives have been docked against VEGFR-2, a critical regulator of angiogenesis, to investigate their binding modes and potential as anticancer agents. researchgate.net In another study, benzothiazole-thiazole hybrids were designed and docked against the p56lck tyrosine kinase, a target for cancer therapy, to understand the structural requirements for inhibition. biointerfaceresearch.com

The following table summarizes representative molecular docking studies involving thiazole and benzothiazole derivatives against various protein targets:

Compound ClassTarget ProteinKey Findings
NitrobenzothiazoleM. tuberculosis ATP phosphoribosyl transferase (HisG)Identified as potent inhibitors, with the nitrobenzothiazole fragment binding to the monophosphate-binding loop. nih.gov
Thiazolidinone-benzothiazole derivativesVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Investigated binding modes to understand their potential as anti-cancer agents. researchgate.net
Benzothiazole-thiazole hybridsp56lck tyrosine kinaseRevealed structural features necessary for inhibiting the kinase, guiding the design of new anticancer agents. biointerfaceresearch.com
N-(5-nitrothiazol-2-yl)-carboxamido derivativesSARS-CoV-2 Main Protease (Mpro)Docking scores indicated promising binding affinity, similar to a known co-crystallized inhibitor. bu.edu.eg
Thiazole derivativesLasR quorum sensing receptor in P. aeruginosaStructure-based virtual screening identified potential quorum sensing inhibitors. plos.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In drug discovery, DFT calculations provide insights into a molecule's electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These properties are crucial for understanding a molecule's reactivity and its ability to interact with biological targets.

For benzothiazole derivatives, DFT studies have been employed to understand the impact of substituent groups on their electronic properties and reactivity. For instance, research on N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide isomers has used DFT to analyze their chemical reactivity, highlighting how the position of the nitro group influences the electronic characteristics of the molecule. mdpi.com Such studies are vital for designing molecules with desired electronic features for specific biological applications.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules. In the context of drug research, MD simulations provide a detailed view of how a ligand and its target protein behave over time, offering insights into the stability of their complex and the dynamics of their interaction.

MD simulations have been applied to study the behavior of benzothiazole derivatives within the binding sites of their target proteins. For example, a 200 ns MD simulation of a benzo[d]thiazole derivative targeting the LasR protein of Pseudomonas aeruginosa demonstrated the compound's ability to interact with the binding site and disrupt the protein's dimeric structure, confirming its antagonistic action. nih.gov In another study, MD simulations of a novel N-(5-nitrothiazol-2-yl)-carboxamido derivative showed its stability within the binding pocket of the SARS-CoV-2 main protease for a significant duration of the simulation. bu.edu.eg These simulations are crucial for validating docking results and understanding the dynamic nature of ligand-protein binding.

Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery. These computational models help to identify potential liabilities of a drug candidate early in the development process, reducing the likelihood of late-stage failures.

For various benzothiazole derivatives, ADMET prediction tools have been utilized to assess their drug-like properties. Studies have shown that many of these compounds are predicted to have good oral bioavailability and comply with Lipinski's rule of five, which is a guideline for evaluating the drug-likeness of a chemical compound. nih.gov For example, a study on phenoxyhydrazine-1,3-thiazole derivatives included in silico ADMET prediction as part of their evaluation for antitumor activity. nih.gov These predictions are essential for prioritizing compounds for further experimental testing.

The following table provides a summary of predicted ADMET-related properties for some benzothiazole derivatives based on computational studies:

Compound ClassPredicted PropertySignificance
2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivativesHigh absorption percentage (over 70% for most compounds) and compliance with Lipinski's rule of five. nih.govSuggests good potential for oral bioavailability and drug-likeness. nih.gov
Phenoxyhydrazine-1,3-thiazolesEvaluated for ADMET properties as part of antitumor profiling. nih.govHelps in the selection of candidates with favorable pharmacokinetic profiles for further development. nih.gov

Virtual Screening for Novel Hit Identification and Lead Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The nitrobenzothiazole scaffold itself was discovered as a potent inhibitor of M. tuberculosis HisG through a virtual screening campaign that docked over 500,000 compounds. nih.gov This initial success led to a secondary virtual screen to identify more compounds with similar structures, further populating the structure-activity relationship for this class of inhibitors. nih.gov

Virtual screening has also been employed to identify novel thiazole-based inhibitors for other targets. For instance, a structure-based virtual screening of the ZINC database was used to find potential quorum sensing inhibitors targeting the LasR master regulator in P. aeruginosa. plos.org Similarly, a virtual screening of an in-house library of compounds was performed to identify novel inhibitors of SIRT2, a target for cancer and other diseases. mdpi.com These examples highlight the power of virtual screening in rapidly identifying promising hit compounds for a wide range of therapeutic targets.

Advanced Medicinal Chemistry and Therapeutic Development of 5 Nitrobenzo D Thiazol 2 3h One Analogues

Identification of Lead Compounds with Enhanced Efficacy and Selectivity

The discovery of novel therapeutic agents often begins with the identification of a "lead compound," a chemical starting point for drug design and development. In the context of 5-Nitrobenzo[d]thiazol-2(3H)-one and its analogues, the focus is on identifying derivatives with superior efficacy and selectivity for their intended biological targets. mdpi.com The benzothiazole (B30560) scaffold itself is considered a "privileged structure" in medicinal chemistry, as it can bind to a variety of receptors with high affinity, making it a valuable framework for developing anticancer agents and other therapeutics. nih.gov

Researchers employ various strategies to identify promising lead compounds. One common approach involves synthesizing and screening a library of analogues with diverse chemical modifications. For instance, studies on 2-phenylbenzothiazole (B1203474) derivatives led to the identification of the potent cytotoxic compound DF203, which subsequently guided the development of the clinical candidate prodrug Phortress. nih.gov Similarly, the exploration of 2-mercaptobenzothiazole (B37678) derivatives has yielded compounds with significant antiproliferative effects. nih.gov

Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how specific chemical features influence a compound's biological activity. nih.gov For example, in the development of c-Jun N-terminal kinase (JNK) inhibitors, a class of proteins implicated in diseases like type-2 diabetes and cancer, researchers synthesized and tested various analogues of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles. nih.gov These studies revealed that substitutions on the benzimidazole (B57391) ring, such as methoxy (B1213986), methyl, and nitro groups, were well-tolerated and contributed to the inhibitory activity. nih.gov

The following table provides examples of benzothiazole derivatives and their observed biological activities, highlighting the process of lead compound identification.

Compound ClassKey FindingsReference
2-PhenylbenzothiazolesIdentification of DF203 as a highly potent cytotoxic lead compound. nih.gov
2-MercaptobenzothiazolesSynthesis of novel derivatives with promising antiproliferative activity. nih.gov
2-(5-nitrothiazol-2-ylthio)benzo[d]thiazolesIdentification of potent and selective JNK inhibitors. nih.gov
6-nitrobenzo[d]thiazol-2 amine derivativesA derivative, N3, showed potential in mitigating epileptic conditions in zebrafish models. nih.gov nih.gov
5-nitro-heteroarylidene analogues of 2-thiazolylimino-4-thiazolidinone5-nitrofuran and 5-nitroimidazole analogues demonstrated potent antibacterial activity. researchgate.net researchgate.net

Prodrug Design and Advanced Delivery Strategies for Improved Bioavailability

A significant challenge in drug development is ensuring that a therapeutically active compound can reach its target in the body in sufficient concentrations. This is where prodrug design and advanced delivery strategies become essential. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. nih.govijpcbs.com This approach can overcome various limitations of the parent drug, such as poor solubility, instability, and inadequate permeability across biological membranes. nih.gov

For instance, the clinical candidate Phortress was developed as a prodrug of a potent 2-phenylbenzothiazole derivative to enhance its therapeutic potential. nih.gov The prodrug approach is a versatile tool that can be tailored to address specific challenges. For example, to improve the poor aqueous solubility of a drug, which can hinder its administration, a water-soluble promoiety can be attached to the parent drug. nih.gov This strategy has been successfully applied to various classes of compounds, including pyrazolo[3,4-d]pyrimidines, where a 600-fold improvement in solubility was achieved. nih.gov

Beyond prodrugs, other advanced delivery strategies are being explored to enhance the bioavailability of benzothiazole-based compounds. These strategies aim to protect the drug from degradation, control its release, and target it to specific tissues or cells. While specific examples for this compound are not extensively detailed in the provided search results, the general principles of prodrug design and drug delivery are highly relevant to its future development.

StrategyGoalExample ApplicationReference
Prodrug DesignImprove solubility, stability, and bioavailability.Development of Phortress from a 2-phenylbenzothiazole derivative. nih.gov nih.govnih.govijpcbs.com
Carrier-Linked ProdrugsAttach a promoiety to the drug to enhance its properties.Use of N-methylpiperazino promoiety to increase solubility of pyrazolo[3,4-d]pyrimidines. nih.gov nih.gov

Multi-targeted Approaches in Drug Design Utilizing the Benzothiazolone Scaffold

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. This has led to the rise of multi-targeted drug design, which aims to develop single molecules that can interact with several targets simultaneously. nih.gov This polypharmacological approach can offer advantages over combination therapies, such as reduced risk of drug-drug interactions and simplified pharmacokinetic and pharmacodynamic profiles. nih.gov

The benzothiazole scaffold is well-suited for the development of multi-target ligands due to its ability to interact with a diverse range of biological targets. nih.govnih.gov For example, researchers have successfully designed dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes involved in pain and inflammation, using a benzothiazole-phenyl-based scaffold. nih.gov These dual inhibitors have shown promise in alleviating pain without the undesirable side effects associated with some existing analgesics. nih.gov

Another example of a multi-target approach involves the development of benzimidazole-based Schiff base hybrids for Alzheimer's disease. nih.gov While not directly focused on the benzothiazolone scaffold, this research highlights the potential of combining different pharmacophores to create molecules that can address the multifaceted nature of neurodegenerative diseases. nih.gov The benzothiazole nucleus is also a key component of compounds designed as multi-target agents for conditions like cancer and inflammation. nih.govnih.gov

ScaffoldTargetsTherapeutic AreaKey FindingReference
Benzothiazole-phenylsEH and FAAHPain and InflammationDevelopment of dual inhibitors that alleviate pain without significant side effects. nih.gov nih.govnih.gov
BenzothiazoleVarious oncogenic pathwaysCancerThe benzothiazole scaffold is a privileged structure for developing multi-target anticancer agents. nih.gov nih.gov
Benzimidazole-Schiff BaseAcetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)Alzheimer's DiseaseHybrid scaffolds show promise as multi-target drugs for neurodegenerative diseases. nih.gov nih.gov

Development of Imaging Agents (e.g., Positron Emission Tomography Ligands)

Molecular imaging techniques like Positron Emission Tomography (PET) play a crucial role in disease diagnosis, monitoring treatment response, and understanding disease mechanisms. The development of specific imaging agents, or ligands, that can bind to biological targets of interest is essential for these techniques. The benzothiazole scaffold has emerged as a promising platform for the design of such imaging agents.

Researchers have developed 99mTc-labeled benzothiazole derivatives as potential SPECT imaging agents for detecting β-amyloid (Aβ) plaques associated with cerebral amyloid angiopathy. researchgate.net These agents have shown the ability to label Aβ plaques on brain sections. researchgate.net Furthermore, multifunctional compounds based on the benzothiazole structure have been designed for both the modulation of Aβ aggregation and PET imaging of Aβ plaques in Alzheimer's disease. rsc.org Some of these compounds, when labeled with 64Cu, have demonstrated good brain uptake and the ability to stain amyloid plaques. rsc.org

The fluorescent properties of certain benzothiadiazole (BTD) derivatives also make them suitable for use as bioimaging probes. nih.govacs.org These compounds have been successfully used to label various cellular components, including nuclear DNA and mitochondria, and to study processes like tumor cell hypoxia. nih.govacs.org The attractive photophysical properties of BTDs, such as large Stokes shifts and high quantum yields, are driving further interest in their application as imaging agents. nih.govacs.org

Imaging ModalityTargetApplicationKey FindingReference
SPECTβ-amyloid plaquesCerebral Amyloid Angiopathy99mTc-labeled benzothiazole derivatives show potential for detecting Aβ plaques in cerebral vessels. researchgate.net researchgate.net
PETβ-amyloid plaquesAlzheimer's Disease64Cu-labeled benzothiazole multifunctional compounds exhibit good brain uptake and can label amyloid plaques. rsc.org rsc.org
Fluorescence ImagingCellular components (DNA, mitochondria)Cellular BiologyBenzothiadiazole derivatives serve as effective fluorescent probes for bioimaging. nih.govacs.org nih.govacs.org

Optimization Strategies for Improved Pharmacological Profiles and Reduced Off-Target Effects

Once a lead compound is identified, the next critical step is to optimize its pharmacological properties to enhance its therapeutic potential and minimize undesirable side effects. This involves a process of rational drug design and structure-activity relationship (SAR) studies to improve factors like potency, selectivity, and metabolic stability, while reducing off-target effects. nih.govnih.gov

One key strategy is to make systematic structural modifications to the lead compound and evaluate the impact on its activity. For example, in the development of dual sEH/FAAH inhibitors, SAR studies indicated that introducing trifluoromethyl groups on the aromatic rings was well-tolerated by the target enzymes. nih.gov However, these modifications did not improve metabolic stability, highlighting the complex interplay of different structural features. nih.gov

Another important aspect of optimization is minimizing off-target effects, where a drug interacts with unintended biological targets, potentially leading to adverse effects. nih.gov Strategies to reduce off-target effects in the context of CRISPR-Cas9 gene editing, for instance, include careful design of the guide RNA and using modified Cas9 proteins. nih.govnih.gov While these techniques are specific to gene editing, the underlying principle of enhancing target specificity is broadly applicable to small molecule drug development. For benzothiazole derivatives, this would involve designing analogues with a higher affinity for the intended target and lower affinity for other related proteins.

Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can also play a significant role in predicting the pharmacological properties and potential off-target interactions of new analogues, thereby guiding the optimization process.

Optimization StrategyGoalExampleReference
Structure-Activity Relationship (SAR) StudiesImprove potency and selectivity.Investigating the effect of trifluoromethyl groups on the activity of dual sEH/FAAH inhibitors. nih.gov nih.gov
Metabolic Stability EnhancementIncrease the in vivo lifetime of the drug.SAR studies aimed at improving metabolic stability in liver microsomes. nih.gov nih.gov
Reduction of Off-Target EffectsEnhance safety and reduce side effects.Designing analogues with higher target specificity. nih.govnih.gov
Rational Drug DesignCreate compounds with improved pharmacological profiles.Modifying the morpholine (B109124) ring in squalene (B77637) synthase inhibitors to achieve an optimal antioxidant and antihyperlipidemic profile. nih.gov nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions to the Field

Research into 5-Nitrobenzo[d]thiazol-2(3H)-one and related nitrobenzothiazole structures has established their importance as versatile scaffolds in drug discovery. Key findings indicate that these compounds and their derivatives possess a broad range of biological activities.

Notably, derivatives of the benzothiazole (B30560) nucleus have demonstrated significant potential across various therapeutic areas. For instance, certain benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant, antioxidant, and antidiabetic properties. pcbiochemres.com The core benzothiazole structure is a key feature in a variety of pharmaceutical agents and natural products. pcbiochemres.comresearchgate.net

Studies on related nitrobenzothiazole compounds, such as 6-nitrobenzo[d]thiazol-2-amine derivatives, have shown promising anti-inflammatory, antioxidant, and neuroprotective effects in preclinical models of epilepsy. nih.gov These derivatives have been observed to stabilize membranes, reduce oxidative stress, and modulate inflammatory pathways. nih.gov Furthermore, the synthesis of Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine has yielded compounds with notable antimicrobial activity against various bacterial strains. rjpbcs.com

The position of the nitro group on the benzothiazole ring has been shown to influence the photophysical properties of these compounds, a finding that could be relevant for applications in diagnostics and materials science. mdpi.com The versatility of the benzothiazole ring system allows for the synthesis of a wide array of derivatives with diverse pharmacological profiles. rjpbcs.comresearchgate.net

Unaddressed Research Questions and Knowledge Gaps in this compound Chemistry and Biology

Despite the progress made, several key questions regarding this compound remain unanswered, presenting opportunities for future research:

Specific Biological Targets: While broad biological activities have been reported for related compounds, the specific molecular targets of this compound itself are not well-defined. Elucidating the precise proteins, enzymes, or receptors with which it interacts is crucial for understanding its mechanism of action.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies focusing specifically on the 5-nitro substitution pattern are lacking. A systematic investigation into how modifications at various positions of the this compound scaffold affect its biological activity would provide a roadmap for designing more potent and selective derivatives.

In Vivo Efficacy and Pharmacokinetics: The majority of the available data on related compounds is from in vitro studies. There is a pressing need for in vivo studies to evaluate the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology of this compound and its promising derivatives in animal models.

Comparative Isomeric Studies: A thorough investigation comparing the biological activities of different nitro-substituted isomers of benzo[d]thiazol-2(3H)-one would provide valuable insights into the role of the nitro group's position in determining the pharmacological profile.

Emerging Trends in Nitrobenzothiazolone Research

The broader field of benzothiazole research is dynamic, with several emerging trends that are likely to influence the future direction of studies on this compound:

Target-Based Drug Design: A shift from broad screening to rational, target-based drug design is evident. Future research will likely focus on designing this compound derivatives that specifically modulate a single, validated biological target to enhance efficacy and minimize off-target effects.

Development of Advanced Drug Delivery Systems: The incorporation of this compound and its analogs into novel drug delivery systems, such as nanoparticles or liposomes, could improve their solubility, bioavailability, and targeted delivery to specific tissues or cells.

Exploration of Novel Therapeutic Areas: While initial research has focused on areas like antimicrobial and anticonvulsant activities, the diverse biological activities of the benzothiazole scaffold suggest that this compound derivatives could be explored for other applications, including as anticancer, antiviral, or anti-inflammatory agents. researchgate.net

Integration of Computational and Experimental Approaches: The use of computational modeling, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will likely play an increasingly important role in predicting the biological activity of new this compound derivatives and prioritizing them for synthesis and experimental testing.

Potential for Clinical Translation and Novel Therapeutic Modalities

The therapeutic potential of this compound and its derivatives, while still in the early stages of investigation, is significant. The development of new treatments for conditions like epilepsy, which affects millions worldwide and for which current medications can have significant side effects, is a major area of unmet medical need. nih.gov The neuroprotective and anti-inflammatory properties observed in related nitrobenzothiazole compounds suggest a potential avenue for developing novel therapeutics for neurological disorders. nih.gov

Furthermore, the growing threat of antimicrobial resistance necessitates the discovery of new classes of antibiotics. The antimicrobial activity demonstrated by some benzothiazole derivatives indicates that this scaffold could be a promising starting point for the development of new anti-infective agents. rjpbcs.com

For clinical translation to become a reality, future research must focus on rigorous preclinical development, including comprehensive in vivo efficacy and safety studies. The identification of clear clinical indications and patient populations that would benefit most from these potential new therapies will also be critical. The journey from a promising chemical compound to a clinically approved therapeutic is long and challenging, but the unique chemical properties and diverse biological activities of the this compound scaffold provide a strong rationale for continued investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Nitrobenzo[d]thiazol-2(3H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nitration of benzo[d]thiazol-2(3H)-one derivatives. Key steps include controlling nitration regioselectivity using mixed acids (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration. Catalysts like FeCl₃ may enhance selectivity. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for purity. Reaction pH and temperature must be tightly monitored to avoid side products like di-nitro derivatives .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The absence of the thiazole NH proton (δ ~12 ppm in non-nitrated analogs) confirms lactam tautomer formation. Aromatic protons appear as doublets (δ 7.5–8.5 ppm) with coupling constants reflecting nitro group para-directing effects.
  • IR : Stretching vibrations at ~1520 cm⁻¹ (asymmetric NO₂) and ~1340 cm⁻¹ (symmetric NO₂) confirm nitro substitution. A strong C=O stretch (~1680 cm⁻¹) indicates the lactam moiety .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Cytotoxicity screening against cancer cell lines (e.g., MCF-7, HEPG-2) using SRB assays is common. Protocol:

Culture cells in RPMI-1640 medium with 5% FBS.

Treat with compound (0.1–100 µM) for 48–72 hours.

Fix cells with trichloroacetic acid and stain with SRB.

Measure absorbance (570 nm) to calculate IC₅₀. Include controls (e.g., DMSO vehicle, reference drugs like CHS-828) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize 5-nitro derivatives for receptor binding?

  • Methodological Answer :

  • Variable Linker Length : Synthesize analogs with alkyl/acyl chains (C1–C6) between the nitro group and thiazole core.
  • Substitution Patterns : Introduce halogens (Cl, Br) or methoxy groups at positions 4 or 6 to modulate lipophilicity and steric effects.
  • Binding Assays : Use radioligand displacement (e.g., [³H]DTG for σ-2 receptors) in rat liver membranes. Calculate Ki values via competitive binding curves and Cheng-Prusoff equation .

Q. What computational strategies predict the neuroprotective potential of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with targets like NMDA receptors or Aβ plaques. Prioritize compounds with binding energies < −8 kcal/mol.
  • ADMET Prediction : Employ SwissADME to assess blood-brain barrier permeability (e.g., TPSA < 90 Ų) and toxicity (e.g., AMES test predictions).
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD < 2 Å) .

Q. How to resolve contradictions in cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Mechanistic Profiling : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis.
  • Metabolic Assays : Use Seahorse XF analyzers to measure OCR/ECAR and identify glycolysis or OXPHOS dependencies.
  • Gene Expression : Validate via qPCR for apoptosis markers (e.g., BAX, BCL-2) or resistance genes (e.g., MDR1) .

Q. What advanced purification techniques improve enantiomeric purity of chiral analogs?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IC column (5 µm, 250 × 4.6 mm) with hexane/isopropanol (90:10) at 1 mL/min. Monitor UV at 254 nm.
  • Crystallization-Induced Diastereomer Resolution : React racemic mixtures with chiral auxiliaries (e.g., L-tartaric acid) to form diastereomeric salts, then selectively crystallize .

Q. How do solvent effects influence the tautomeric equilibrium of this compound?

  • Methodological Answer :

  • NMR Titration : Dissolve compound in deuterated solvents (CDCl₃, DMSO-d₆) and track NH proton shifts. Calculate tautomer ratios via integration.
  • DFT Calculations : Use Gaussian09 at B3LYP/6-311+G(d,p) to model solvent dielectric effects on tautomer stability. Polar solvents (ε > 20) favor the lactam form .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound Derivatives

ParameterOptimal RangeImpact on Yield/Purity
Nitration Temperature0–5°CPrevents di-nitration
Catalyst (FeCl₃)5 mol%Enhances regioselectivity
Reaction Time4–6 hoursMaximizes mono-nitration
Purification MethodColumn ChromatographyRemoves polar byproducts

Table 2 : Cytotoxicity Data Across Cell Lines (Example)

Cell LineIC₅₀ (µM)Mechanism (Apoptosis/Necrosis)
MCF-7 (Breast)12.3Caspase-3 activation
HEPG-2 (Liver)8.7ROS induction
WI-38 (Normal)>100No significant effect

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5-Nitrobenzo[d]thiazol-2(3H)-one
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Reactant of Route 2
5-Nitrobenzo[d]thiazol-2(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.